molecular formula C21H24N2O4S B2748454 Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896379-11-6

Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2748454
CAS RN: 896379-11-6
M. Wt: 400.49
InChI Key: QULADXHHKMHAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a spirocyclic structure (a structure where two rings share a single atom), which is common in many biologically active compounds . The presence of the phenyl group (a six-membered carbon ring) and the tosyl group (a sulfur-containing group often used as a protecting group in organic synthesis) suggest that this compound could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of the spirocyclic structure and multiple functional groups. The exact structure would depend on the specific locations of these groups on the spirocyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would all be influenced by the presence and location of its various functional groups .

Scientific Research Applications

Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone (Figure 1) is a heterocyclic compound with a five-membered ring containing an oxygen atom and two nitrogen atoms. It is derived from furan by substituting two methylene groups (=CH) with two pyridine-type nitrogens (-N=). The compound exhibits intriguing chemical and biological properties, making it a valuable building block for drug development .

Clinical Examples

Two notable compounds containing the 1,3,4-oxadiazole unit are:

Raltegravir (Antiretroviral Drug): Zibotentan (Anticancer Agent):

!Figure 2: Structures of raltegravir and zibotentan

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future directions for research involving this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research might involve further testing of its biological activity and potential side effects .

properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-17-7-9-19(10-8-17)28(25,26)23-15-16-27-21(23)11-13-22(14-12-21)20(24)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULADXHHKMHAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

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